molecular formula C13H15N3O3 B5111276 5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one

5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one

Cat. No.: B5111276
M. Wt: 261.28 g/mol
InChI Key: MLRDEESSCJSTAE-UHFFFAOYSA-N
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Description

5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with 1-nitropropane in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-phenyl-4H-pyrazol-3-one: Lacks the nitro group and has different chemical properties.

    5-methyl-4-(1-nitroethyl)-2-phenyl-4H-pyrazol-3-one: Similar structure but with a different alkyl group.

    3-methyl-1-phenyl-2-pyrazolin-5-one: Different substitution pattern on the pyrazolone ring.

Uniqueness

5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one is unique due to the presence of both the nitro group and the specific alkyl substitution, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of interest in scientific research.

Properties

IUPAC Name

5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9(8-15(18)19)12-10(2)14-16(13(12)17)11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRDEESSCJSTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(C)C[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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